2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
Description
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Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNUIWVDHYABA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a compound that has garnered attention in pharmacological research for its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a complex structure consisting of a pyrrolidine ring, a thiazole moiety, and a fluorophenoxy group. The synthesis typically involves multi-step reactions, including the formation of the pyrrolidine and thiazole rings followed by coupling reactions to introduce the fluorophenoxy group.
Antimicrobial Activity
Research indicates that derivatives similar to this compound exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have been shown to possess moderate to high antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds can range significantly depending on the specific structure and substituents present.
| Compound | Target Bacteria | MIC (μg/ml) |
|---|---|---|
| Compound A | Staphylococcus aureus | 12.5 |
| Compound B | Escherichia coli | 25 |
| Compound C | Pseudomonas aeruginosa | 50 |
Anticancer Potential
The anticancer activity of thiazole-containing compounds has also been explored. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation effectively. For example, compounds similar in structure to our target compound have shown promising results against breast and renal cancer cell lines.
| Study Reference | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Study 1 | MCF-7 (breast) | 5.0 |
| Study 2 | A549 (lung) | 10.0 |
Case Studies
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of several thiazole derivatives, including those structurally related to this compound. The results indicated that modifications in the fluorophenoxy group significantly affected the antimicrobial potency, suggesting that further structural optimization could enhance efficacy .
- Anticancer Research : Another investigation focused on the anticancer properties of thiazole derivatives, revealing that compounds with similar scaffolds exhibited selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing therapeutic agents with reduced side effects.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may interfere with key cellular processes such as protein synthesis or DNA replication in microbial and cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
